GPNA hydrochloride

Description

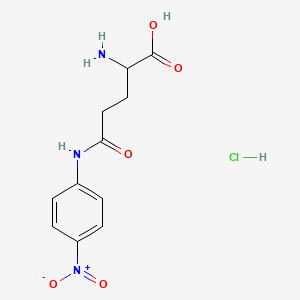

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEVFSFTVARWQX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044714 | |

| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67953-08-6 | |

| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Complex Mechanism of Action of GPNA Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely utilized chemical probe in cell biology and pharmacology, primarily recognized for its role as an inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5). However, its mechanism of action is multifaceted and extends beyond this singular target, a critical consideration for the accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the core mechanisms of GPNA hydrochloride, detailing its interaction with multiple amino acid transporters and its enzymatic processing by γ-glutamyltransferase (GGT), which leads to cytotoxic effects independent of transporter inhibition. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual diagrams of the associated pathways and workflows to facilitate a deeper understanding for researchers in drug development and cellular biology.

Core Mechanism of Action: A Dual Facet

The biological effects of this compound are not attributable to a single mode of action but rather a combination of two primary processes: competitive inhibition of various amino acid transporters and enzymatic conversion to a cytotoxic metabolite.

Inhibition of Amino Acid Transporters

GPNA is a competitive inhibitor of several families of amino acid transporters, with varying affinities. Its broad specificity is a crucial factor that can confound experimental results if not properly controlled for.

-

ASCT2 (SLC1A5): GPNA is most widely recognized as an inhibitor of ASCT2, a sodium-dependent transporter responsible for the uptake of neutral amino acids, most notably glutamine.[1][2] By blocking glutamine import, GPNA can disrupt cellular processes reliant on this amino acid, such as nucleotide synthesis and redox balance.

-

SNAT Family Transporters: GPNA also demonstrates inhibitory activity against other sodium-dependent neutral amino acid transporters, including SNAT1, SNAT2, SNAT4, and SNAT5.[2]

-

System L Transporters (LAT1/LAT2): In addition to sodium-dependent transporters, GPNA inhibits the sodium-independent System L transporters, LAT1 and LAT2.[2][3] These transporters are crucial for the uptake of large neutral amino acids, including essential amino acids like leucine. Inhibition of LAT1 can lead to downstream effects such as the suppression of mTORC1 signaling.[3][4][5]

The kinetics of inhibition suggest that GPNA acts as a low-affinity competitive inhibitor for these transporters.[3][4][5]

The Confounding Role of γ-Glutamyltransferase (GGT)

A critical and often overlooked aspect of GPNA's mechanism of action is its role as a substrate for the cell-surface enzyme γ-glutamyltransferase (GGT).[1][6][7]

Downstream Cellular Effects

The dual mechanisms of GPNA lead to several observable downstream cellular consequences:

-

Reduced Amino Acid Uptake: Competitive inhibition of ASCT2, SNATs, and LATs leads to a decrease in the intracellular concentration of their respective substrate amino acids, such as glutamine and leucine.[3][4]

-

Cytotoxicity: As detailed above, the GGT-mediated release of PNA is a major contributor to GPNA-induced cell death.[1][6][7] This effect is dose-dependent.[2]

-

Inhibition of mTORC1 Signaling: By blocking the uptake of leucine via System L transporters, GPNA can lead to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[3][4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity of this compound.

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (Cell Viability) | A549 | ~250 µM | [2] |

Note: The observed IC50 for cell viability can be significantly influenced by the GGT activity of the specific cell line used.

Experimental Protocols

To accurately assess the mechanism of action of GPNA, it is essential to employ protocols that can distinguish between the effects of transporter inhibition and PNA-mediated cytotoxicity.

Protocol for Assessing Cell Viability and GGT-Mediated Cytotoxicity

This protocol allows for the differentiation between cell death caused by transporter inhibition versus PNA toxicity.

-

Cell Culture: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment Groups: Prepare the following treatment groups in fresh culture medium:

-

Vehicle control (e.g., DMSO or saline).

-

This compound at various concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).

-

This compound at the same concentrations in the presence of a GGT inhibitor (e.g., GGsTop at 20 µM).

-

p-nitroaniline (PNA) at concentrations equimolar to the GPNA treatment groups.

-

-

Incubation: Remove the old medium from the cells and add the treatment media. Incubate for 24-48 hours.

-

Viability Assay (Resazurin Method):

-

Add resazurin solution to each well to a final concentration of 10% (v/v).

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

-

-

Data Analysis: Compare the viability of cells treated with GPNA alone to those co-treated with the GGT inhibitor. A rescue of viability in the presence of the GGT inhibitor indicates that the cytotoxicity is at least partially mediated by GGT activity. Compare the toxicity of GPNA to that of equimolar PNA to determine if the observed cell death can be fully attributed to the PNA metabolite.

Protocol for Measuring Amino Acid Uptake (Cis-Inhibition Assay)

This protocol measures the ability of GPNA to inhibit the uptake of a specific amino acid.

-

Cell Culture: Plate cells in a 24-well plate and grow to confluence.

-

Wash and Pre-incubation:

-

Aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Pre-incubate the cells in HBSS for 10-15 minutes at 37°C to deplete intracellular amino acid pools.

-

-

Inhibition and Uptake:

-

Prepare uptake solutions in HBSS containing a radiolabeled amino acid (e.g., [3H]-L-glutamine or [14C]-L-leucine) at a fixed concentration.

-

To experimental wells, add the uptake solution containing various concentrations of this compound. For control wells, add the uptake solution without the inhibitor.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the transport process.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the percentage of inhibition of amino acid uptake at each concentration of GPNA and calculate the IC50 value for transport inhibition.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic related to GPNA's mechanism of action.

Caption: Dual mechanism of this compound action.

Caption: Experimental workflow to dissect GPNA's cytotoxic mechanism.

Caption: Logical relationship of GPNA's mechanism of action.

Conclusion and Recommendations for Researchers

This compound is a valuable tool for studying amino acid transport; however, its utility is predicated on a thorough understanding of its complex mechanism of action. The key takeaways for researchers are:

-

Acknowledge Lack of Specificity: GPNA is not a specific inhibitor of ASCT2. When using GPNA, consider its potential effects on other transporters like the SNAT family and System L.

-

Control for GGT Activity: The GGT-mediated conversion of GPNA to cytotoxic PNA is a major confounding variable. It is imperative to assess the GGT activity of the experimental cell system and use GGT inhibitors as a control to distinguish between effects of transport inhibition and PNA toxicity.

-

Use with Caution: Due to these complexities, data obtained using GPNA should be interpreted with caution.[1] For studies where specific inhibition of ASCT2 is required, alternative strategies such as genetic knockdown (siRNA/shRNA) or the use of more specific inhibitors should be prioritized.[1]

By carefully designing experiments that account for the dual nature of GPNA's activity, researchers can continue to leverage this compound to probe the intricate roles of amino acid transport in health and disease.

References

- 1. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. air.unipr.it [air.unipr.it]

- 6. researchgate.net [researchgate.net]

- 7. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gtfch.org [gtfch.org]

GPNA Hydrochloride as an ASCT2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely utilized pharmacological tool in the study of amino acid transport and cancer metabolism. It is recognized primarily as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine and other neutral amino acids. Upregulation of ASCT2 is a characteristic feature of many cancer types, where it plays a crucial role in supplying glutamine to fuel rapid cell growth and proliferation. This technical guide provides an in-depth overview of GPNA hydrochloride's function as an ASCT2 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Function and Mechanism of Action

This compound is a substrate of γ-glutamyltransferase (GGT) and functions as a competitive inhibitor of the glutamine transporter ASCT2.[1] Its inhibitory action is not entirely specific, as it has been shown to also inhibit other sodium-dependent amino acid transporters, including members of the SNAT (SLC38) and LAT (SLC7) families.[1][2] The mechanism of ASCT2 inhibition by GPNA is multifaceted; while it competes with glutamine for binding to the transporter, recent studies suggest that GPNA activates the chloride conductance of ASCT2 without undergoing the full transport cycle.[3][4] This unique interaction disrupts the normal transport function of ASCT2, leading to a reduction in intracellular glutamine levels.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified across various cell lines and experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~250 µM | A549 (Non-small cell lung cancer) | [1][3] |

| IC50 | 1743 µM | SK-MEL-28 (Melanoma) | [5] |

| Ki | 55 µM | Cell-free assay | [1] |

Table 1: Inhibitory constants of this compound against ASCT2.

| Transporter Family | Effect | Reference |

| SNAT (SNAT1, -2, -4, -5) | Inhibition | [1] |

| LAT (LAT1/2) | Inhibition | [1][2] |

| Excitatory Amino Acid Transporters (EAATs) | Inhibition | [3][4] |

Table 2: Off-target effects of this compound on other amino acid transporters.

Signaling Pathways Affected by ASCT2 Inhibition

Inhibition of ASCT2 by this compound leads to a cascade of downstream effects, primarily through the disruption of glutamine-dependent signaling pathways. The most prominent of these is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.

Inhibition of ASCT2 by GPNA also triggers apoptosis through the intrinsic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases.

Experimental Protocols

Radiolabeled Glutamine Uptake Assay

This assay measures the inhibition of ASCT2-mediated glutamine transport by GPNA.

Methodology:

-

Cell Culture: Seed cells (e.g., A549, SK-MEL-28) in 24-well plates and grow to 80-90% confluency.

-

Washing: Gently wash the cells twice with pre-warmed HEPES-buffered saline (HBS).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in HBS for 10-15 minutes at 37°C.

-

Uptake: Add [3H]-L-glutamine to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold HBS.

-

Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The results are typically expressed as a percentage of the control (vehicle-treated) uptake.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of GPNA on cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the detection of key mTOR pathway proteins and their phosphorylation status following GPNA treatment.

Methodology:

-

Cell Lysis: Treat cells with GPNA for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, p70S6K, and 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound remains a valuable research tool for investigating the role of ASCT2 in cancer biology and other physiological processes. Its ability to inhibit glutamine uptake and modulate key signaling pathways, such as the mTOR pathway, provides a basis for understanding the metabolic vulnerabilities of cancer cells. While its lack of absolute specificity necessitates careful interpretation of results, the data and protocols presented in this guide offer a comprehensive resource for researchers utilizing GPNA to probe the function of ASCT2 and its downstream consequences. Further research into more specific ASCT2 inhibitors will build upon the foundational knowledge gained from studies involving GPNA.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Homology Modeling Informs Ligand Discovery for the Glutamine Transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

GPNA Hydrochloride: A Technical Guide for Researchers in Cellular Metabolism and Drug Development

Introduction

L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a chemical compound widely utilized in biomedical research primarily as a tool to investigate cellular dependence on specific amino acids, most notably glutamine. It is recognized as a competitive inhibitor of the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), a key transporter for glutamine.[1][2] However, the utility of GPNA is nuanced by its broad specificity and its metabolic fate in certain cellular contexts. This guide provides an in-depth overview of GPNA hydrochloride's mechanism of action, its applications in research, detailed experimental protocols, and critical considerations for its use.

Mechanism of Action: A Dual Identity

This compound's effects on cellular physiology are primarily driven by two distinct properties: its role as an amino acid transport inhibitor and as a substrate for the enzyme γ-glutamyltransferase (GGT).

-

Inhibition of Amino Acid Transporters : GPNA is most frequently cited as an inhibitor of ASCT2 (encoded by the SLC1A5 gene), which mediates the sodium-dependent uptake of neutral amino acids, including glutamine. By blocking this transporter, GPNA can effectively starve cells of a crucial nutrient required for energy production, biosynthesis, and redox balance. However, research has demonstrated that GPNA lacks high specificity. It also inhibits other Na+-dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the Na+-independent leucine transporters LAT1 and LAT2 (System L).[1][2][3] This inhibition of multiple transporters can lead to a broader disruption of amino acid homeostasis, including reduced uptake of essential amino acids like leucine, which in turn can suppress the mTORC1 signaling pathway.[3][4]

-

Substrate for γ-Glutamyltransferase (GGT) : GPNA is a well-known substrate for GGT, a cell-surface enzyme often overexpressed in cancer cells.[1][2] GGT catalyzes the hydrolysis of GPNA, releasing the metabolite p-nitroaniline (PNA).[5] PNA itself is cytotoxic, which can confound the interpretation of experimental results.[5] In GGT-expressing cells, the observed decrease in cell viability may result from PNA-induced toxicity rather than solely from the inhibition of glutamine transport.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unipr.it [air.unipr.it]

- 5. GPNA inhibits the sodium-independent transport system l for neutral amino acids [ouci.dntb.gov.ua]

GPNA Hydrochloride as a Substrate for γ-Glutamyltransferase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride as a chromogenic substrate for the enzyme γ-glutamyltransferase (GGT). GGT is a key enzyme in glutathione metabolism and its activity is a significant biomarker for various pathological conditions, particularly liver disease. Understanding the interaction of GGT with substrates like GPNA is crucial for researchers in diagnostics, drug development, and fundamental biological sciences.

Introduction to γ-Glutamyltransferase and GPNA

γ-Glutamyltransferase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a pivotal role in the γ-glutamyl cycle.[1] It catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water.[1] This enzymatic activity is essential for glutathione homeostasis, the detoxification of xenobiotics, and the cellular transport of amino acids.[1]

L-γ-glutamyl-p-nitroanilide (GPNA) is a synthetic substrate widely used for the determination of GGT activity.[2] The principle of the assay is based on the enzymatic cleavage of the γ-glutamyl bond in GPNA by GGT. This reaction releases p-nitroaniline (pNA), a yellow-colored chromophore that can be quantified spectrophotometrically, typically at a wavelength of 405-418 nm.[2][3] The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample.[2]

Mechanism of Action

The enzymatic reaction catalyzed by GGT using GPNA as a substrate proceeds via a two-step mechanism involving a γ-glutamyl-enzyme intermediate.

-

Acylation Step: The γ-glutamyl moiety of GPNA is transferred to a specific serine residue in the active site of GGT, forming a covalent γ-glutamyl-enzyme intermediate and releasing p-nitroaniline.

-

Deacylation Step: The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. In the presence of an acceptor like glycylglycine, a transpeptidation reaction occurs. If water acts as the acceptor, the reaction is a hydrolysis.

The overall reaction can be summarized as follows:

L-γ-glutamyl-p-nitroanilide + Glycylglycine GGT → L-γ-glutamyl-glycylglycine + p-Nitroaniline

The inclusion of glycylglycine as an acceptor in the reaction mixture enhances the rate of the reaction, making the assay more sensitive.

Quantitative Data: Kinetic Parameters

The kinetic parameters of an enzyme-substrate reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency. The following table summarizes reported kinetic values for GGT with GPNA.

| Enzyme Source | Substrate | Acceptor | Km (mmol/L) | Ki (mmol/L) | Reference |

| Hog Kidney | γ-glutamyl p-nitroaniline (GGPNA) | Not specified | 1.87 | 0.28 (for GGPNA as an inhibitor) | [London et al., 1976, as cited in 4] |

Note: The available literature with specific kinetic constants for GPNA is limited. The provided values are based on the cited source. Researchers are encouraged to determine these parameters for their specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the determination of GGT activity in biological samples using GPNA.

Reagent Preparation

-

Assay Buffer: 100 mM TRIS buffer, pH 8.25.

-

Substrate Solution: Prepare a solution of L-γ-glutamyl-p-nitroanilide in the assay buffer. The final concentration in the reaction mixture should be optimized, but a common starting point is in the range of 1-4 mM.

-

Acceptor Solution: Prepare a solution of glycylglycine in the assay buffer. A typical final concentration in the reaction mixture is 100 mM.

-

Working Reagent: Prepare a fresh working reagent by mixing the substrate solution and acceptor solution in the assay buffer.

-

Sample Preparation:

-

Serum/Plasma: Use fresh, unhemolyzed serum or plasma.[2] Samples can be stored at 2-8°C for up to 3 days or at -20°C for longer periods.[4]

-

Tissue Homogenates: Homogenize tissue in a cold buffer (e.g., phosphate-buffered saline) and centrifuge to remove cellular debris. The supernatant is used for the assay.

-

Cell Lysates: Lyse cells using an appropriate lysis buffer and centrifuge to pellet cellular debris. The resulting supernatant is used for the assay.

-

Assay Procedure (96-well plate format)

-

Standard Curve (Optional but recommended for absolute quantification):

-

Prepare a series of dilutions of p-nitroaniline in the assay buffer to create a standard curve (e.g., 0 to 100 µM).

-

Add 100 µL of each standard to separate wells of a 96-well plate.

-

Add 100 µL of assay buffer to each well.

-

Measure the absorbance at 405 nm.

-

-

Sample Measurement:

-

Add 10-20 µL of the sample (serum, tissue homogenate, or cell lysate) to the wells of a 96-well plate.

-

Add 180-190 µL of the pre-warmed (37°C) working reagent to each well to initiate the reaction. The final volume should be 200 µL.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 5-10 minutes.

-

Data Analysis

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each sample from the linear portion of the kinetic curve.

-

The GGT activity is calculated using the Beer-Lambert law:

Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * 1000) / (Molar Extinction Coefficient of pNA * Sample Volume (mL) * Light Path (cm))

-

The molar extinction coefficient of p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.

-

One unit (U) of GGT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions.

-

Visualizations

Signaling Pathway: The Gamma-Glutamyl Cycle

Caption: The role of GGT in the extracellular breakdown of glutathione.

Experimental Workflow: GGT Assay

Caption: A typical workflow for measuring GGT activity using a GPNA-based assay.

Logical Relationship: Enzymatic Reaction

Caption: The enzymatic cleavage of GPNA by GGT in the presence of an acceptor.

Conclusion

GPNA hydrochloride remains a cornerstone substrate for the routine and research-based measurement of γ-glutamyltransferase activity. Its use in a simple and robust colorimetric assay allows for the sensitive detection of GGT in a variety of biological samples. This technical guide provides the fundamental knowledge and practical protocols to effectively utilize GPNA for GGT activity assessment, supporting further research into the physiological and pathological roles of this important enzyme.

References

An In-depth Technical Guide to GPNA Hydrochloride: Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, chemical structure, and multifaceted mechanism of action of γ-glutamyl-p-nitroanilide (GPNA) hydrochloride. It is designed to serve as a technical resource for professionals in research and drug development, offering detailed information for experimental design and data interpretation.

Core Properties and Structure

GPNA hydrochloride is a synthetic compound widely recognized in cell biology and pharmacology. It is primarily known as a competitive inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2) and as a chromogenic substrate for the enzyme γ-glutamyltransferase (GGT).[1][2][3] Its utility in studying cellular metabolism and amino acid transport has made it a valuable tool in cancer research and beyond.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and research articles. These values are essential for accurate preparation of stock solutions and experimental controls.

| Property | Value | Citations |

| Chemical Formula | C₁₁H₁₄ClN₃O₅ | [5] |

| Molecular Weight | 303.70 g/mol | |

| CAS Number | 67953-08-6 | [5][6] |

| Appearance | Off-white to yellow solid powder | |

| Purity | Typically ≥98% (HPLC) | [5] |

| Storage Conditions | Store at 4°C for short-term, and -20°C for long-term sealed from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][7] | [7] |

Solubility Profile

The solubility of this compound can vary based on the solvent, purity, and the presence of moisture. The following table presents a summary of its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[4]

| Solvent | Concentration | Notes | Citations |

| DMSO | 5 mg/mL (16.46 mM) to 125 mg/mL (411.59 mM) | Ultrasonic agitation may be required.[1][4] | [1][4] |

| Water | ~5 mg/mL (clear, yellow solution) | Some sources report lower solubility or insolubility. | |

| PBS | ~1 mg/mL (3.29 mM) | Requires sonication and warming to 60°C for dissolution.[1] | [1] |

Chemical Structure

The chemical identity of this compound is defined by its IUPAC name and structural identifiers.

-

IUPAC Name: 4-(C-hydroxycarbonimidoyl)-2-[(4-nitrophenyl)amino]butanoic acid hydrochloride[6]

-

SMILES: OC(--INVALID-LINK--CCC(NC1=CC=C(--INVALID-LINK--=O)C=C1)=O)=O.[H]Cl[5]

-

InChI Key: WMRCHNNHOJNRSL-UHFFFAOYSA-N[6]

The structure consists of a glutamic acid backbone linked via an amide bond to a p-nitroaniline moiety. The hydrochloride salt improves its stability and handling properties.

Mechanism of Action

The biological effects of this compound are complex, arising from its interaction with multiple cellular targets. While it is most commonly used as an inhibitor of the ASCT2 transporter, its roles as a substrate for GGT and an inhibitor of other transporters are critical considerations for experimental interpretation.[8][9]

Inhibition of Amino Acid Transporters

This compound is a broad-spectrum inhibitor of several amino acid transporters.[10][11] Its primary and most studied target is ASCT2, a key transporter for glutamine in many cancer cells.[12][13] However, its inhibitory activity extends to other transporter families.

-

ASCT2 (SLC1A5): GPNA competitively inhibits the uptake of glutamine, a critical nutrient for cancer cell proliferation and metabolism. The IC₅₀ for ASCT2 inhibition in A549 lung cancer cells is approximately 250 µM.[2][3]

-

SNAT Family: It also demonstrates inhibitory effects on other sodium-dependent neutral amino acid transporters, including SNAT1, SNAT2, SNAT4, and SNAT5.[2][3]

-

LAT Family: GPNA can inhibit the sodium-independent large neutral amino acid transporters LAT1 and LAT2, which are responsible for the uptake of essential amino acids like leucine.[9]

The inhibition of these transporters disrupts cellular amino acid homeostasis, leading to downstream effects on cell growth, proliferation, and survival.

Signaling Consequences of ASCT2 Inhibition

The blockade of glutamine import via ASCT2 triggers a cascade of intracellular signaling events, ultimately culminating in apoptosis in susceptible cancer cells.[12][13] This pathway is of significant interest in the development of cancer therapeutics.

The key steps in this signaling pathway are:

-

Glutamine Deprivation: GPNA binding to ASCT2 blocks the entry of extracellular glutamine.

-

Metabolic Stress: The resulting intracellular glutamine deficiency leads to a reduction in the production of α-ketoglutarate, a key intermediate in the TCA cycle, and a decrease in ATP generation.[13] This also leads to an increase in reactive oxygen species (ROS).[13]

-

mTORC1 Inhibition: Reduced intracellular amino acid levels, particularly glutamine and leucine, lead to the inhibition of the mTORC1 signaling complex, a central regulator of cell growth and proliferation.[9]

-

Induction of Apoptosis: The combination of metabolic stress and mTORC1 inhibition activates the intrinsic (mitochondrial) apoptotic pathway. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of executioner caspases like cleaved caspase-3.[12]

Role as a γ-Glutamyltransferase (GGT) Substrate

A critical and often overlooked aspect of GPNA's mechanism is its function as a substrate for γ-glutamyltransferase (GGT), an enzyme frequently overexpressed on the surface of cancer cells.[8] GGT catalyzes the hydrolysis of the γ-glutamyl bond in GPNA, releasing p-nitroaniline (PNA).[8][10][11]

This enzymatic action has two significant implications:

-

PNA-induced Cytotoxicity: The released p-nitroaniline is itself a cytotoxic compound, and its accumulation can contribute to or even be the primary driver of cell death observed in experiments using GPNA.[8]

-

Confounding Factor: The GGT-mediated degradation of GPNA means that the observed biological effects may not be solely attributable to the inhibition of amino acid transport. The level of GGT expression in the experimental cell model can therefore significantly influence the outcome and interpretation of the results.[8]

Experimental Protocols

The following section provides a generalized protocol for a common application of this compound: assessing its effect on cell viability using an MTT assay. This protocol is a template and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14][15] The intensity of the purple color is proportional to the number of viable cells.

Materials:

-

This compound

-

Anhydrous DMSO

-

Sterile PBS

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Resuspend cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Include wells for "medium only" (blank) and "cells only" (untreated control).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

-

-

GPNA Treatment:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

-

Perform serial dilutions of the GPNA stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 100, 250, 500, 1000 µM).[2]

-

Note: Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final DMSO concentration as the highest GPNA dose).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective GPNA concentrations or controls.

-

Incubate for the desired treatment period (e.g., 48 hours).[2]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

-

Plot the % viability against the GPNA concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable but complex pharmacological tool. Its well-documented role as an inhibitor of the ASCT2 glutamine transporter provides a powerful method for investigating the metabolic dependencies of cancer cells. However, researchers must remain cognizant of its broader inhibitory profile and, critically, its role as a substrate for GGT. The potential for GGT-mediated hydrolysis to produce the cytotoxic compound p-nitroaniline necessitates careful experimental design and the use of appropriate controls, such as cell lines with varying GGT expression levels, to accurately interpret results. This guide provides the foundational knowledge required for the effective and responsible use of this compound in a research setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Amino acid transporter 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 4. selleckchem.com [selleckchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 67953-08-6 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate - Forlabs Website [forlabs.co.uk]

- 12. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell viability assays | Abcam [abcam.com]

GPNA Hydrochloride: A Technical Guide to its Role in Glutamine Transport Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of L-γ-Glutamyl-p-nitroanilide hydrochloride (GPNA hydrochloride), a widely used inhibitor in the study of glutamine transport. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and discusses its broader effects on cellular signaling pathways, with a critical evaluation of its specificity and limitations as a research tool.

Core Mechanism of Action

This compound is primarily recognized as an inhibitor of the Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2] ASCT2 is a sodium-dependent, electroneutral transporter responsible for the exchange of neutral amino acids, with a crucial role in supplying glutamine to highly proliferative cells, particularly cancer cells.[3][4]

Due to its structural similarity to glutamine, GPNA is thought to act as a competitive inhibitor, binding to the substrate-binding site of ASCT2 and thereby blocking glutamine uptake.[3][5] However, its mechanism is more complex than simple competitive inhibition. Research indicates that while GPNA binds to ASCT2, it does not undergo the full transport cycle but still activates the transporter's associated chloride conductance.[6]

Furthermore, GPNA is not entirely specific to ASCT2. It is known to inhibit other sodium-dependent carriers, including members of the SNAT family (SNAT1/2/4/5), and sodium-independent transporters like the L-type Amino Acid Transporters LAT1 and LAT2.[1][5] This lack of specificity is a critical consideration in experimental design and data interpretation.

An additional layer of complexity arises from GPNA's role as a substrate for the enzyme γ-glutamyltransferase (GGT).[1][7] In GGT-expressing cells, GPNA can be hydrolyzed to produce p-nitroaniline (PNA), a metabolite that can exert cytotoxic effects independent of glutamine transport inhibition.[7]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various experimental systems. The following table summarizes key inhibitory values.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| IC₅₀ | ~250 µM | A549 (Non-Small Cell Lung Cancer) | Dose-dependent decrease in cell viability after 48 hours. | [1][2][8] |

| IC₅₀ | 1000 µM (1 mM) | HEK-293 (ASCT2-mediated glutamine uptake) | Compared to a more potent inhibitor, V-9302 (IC₅₀ = 9.6 µM). | [9] |

| Kᵢ | 55 µM | Cell-free assay | Represents the binding affinity of GPNA to ASCT2. | [2] |

| Effective Conc. | 300 µM | A549 | Inhibited glutamine uptake by 33%. | [10] |

| Effective Conc. | 1 mM | Endometrial Cancer Cell Lines | Led to a significant decrease in cell growth. | [2] |

| Effective Conc. | 10 - 1000 µM | A549 | Induced a dose-dependent decrease in cell viability. | [1][8] |

Impact on Cellular Signaling Pathways

Glutamine is a critical substrate for the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By inhibiting glutamine uptake, GPNA can lead to the inactivation of mTORC1 signaling.[4][5] This attenuation is observed through the decreased phosphorylation of mTORC1's downstream targets, such as p70S6K.[4] The inhibition of mTORC1 activity ultimately results in reduced protein synthesis and can trigger autophagy and apoptosis, contributing to the anti-proliferative effects of GPNA.[5][11]

Experimental Protocols

This protocol is used to directly measure the effect of GPNA on the rate of glutamine transport into cells.

Methodology:

-

Cell Culture: Plate cells (e.g., 3 x 10⁵ cells per well) in a 24-well or 96-well plate and culture in appropriate media (e.g., DMEM:F12) until they reach the desired confluency.[12]

-

Pre-incubation/Inhibitor Treatment: Wash the cells with a transport buffer (e.g., glutamine-free MEM or Krebs-Ringer solution).[4][12] Incubate the cells in the presence of this compound (e.g., 1 mM) or vehicle control for 30 minutes at 37°C.[12]

-

Initiate Uptake: Add [³H]-L-glutamine (e.g., 200-400 nM) to each well to initiate the uptake experiment.[12]

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.[12]

-

Terminate Uptake: Quickly aspirate the radioactive medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the transport process.[13]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).[13]

-

Quantification: Transfer the cell lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the total protein concentration of the lysate, determined by a standard assay like BCA.[12][13]

This protocol assesses the impact of GPNA on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells (e.g., 100-250 cells per well) in a 96-well plate and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 100, 250, 500, 1000 µM) or a vehicle control.[8]

-

Incubation: Incubate the cells for a specified duration (e.g., 48 hours). For longer-term assays, the media with fresh GPNA can be replenished every two days.[2][8]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Considerations and Limitations for Drug Development Professionals

While GPNA is a valuable tool for basic research, its utility in drug development is limited by several factors:

-

Poor Specificity: As highlighted, GPNA inhibits multiple amino acid transporters, making it difficult to attribute observed effects solely to ASCT2 inhibition.[1][5] This promiscuity complicates its use as a specific probe for ASCT2 function.

-

Low Potency: GPNA exhibits relatively low potency, with IC₅₀ values in the high micromolar to millimolar range.[2][9] More potent and selective inhibitors, such as V-9302, have since been developed for preclinical studies.[9]

-

Metabolic Instability and Confounding Effects: The conversion of GPNA to the cytotoxic metabolite PNA by GGT can confound experimental results.[7] The observed anti-cancer effects in GGT-positive cells may be partially or wholly due to PNA toxicity rather than glutamine starvation.[7]

-

Complex Mechanism: The finding that GPNA activates ASCT2's chloride channel function while inhibiting transport adds another layer of complexity to its pharmacological profile.[6]

For these reasons, while GPNA remains a useful compound for initial investigations into glutamine dependence, researchers and drug developers should exercise caution. Genetic approaches like siRNA or CRISPR-mediated knockdown of SLC1A5, or the use of newer, more specific inhibitors, are recommended for validating ASCT2 as a therapeutic target.[4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPNA inhibits the sodium-independent transport system l for neutral amino acids [ouci.dntb.gov.ua]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting SLC1A5-mediated glutamine dependence in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. benchchem.com [benchchem.com]

GPNA Hydrochloride: An In-Depth Technical Guide on Off-Target Effects on SNAT and LAT Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is widely utilized as a competitive inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5). However, its utility in research and drug development is complicated by a lack of specificity, exhibiting notable off-target effects on other amino acid transporters. This technical guide provides a comprehensive overview of the off-target interactions of GPNA with the Sodium-coupled Neutral Amino Acid Transporter (SNAT; SLC38) and the L-type Amino Acid Transporter (LAT; SLC7 and SLC43) families. This document summarizes available quantitative data, details relevant experimental protocols for characterization, and visualizes the associated signaling pathways to provide a critical resource for researchers employing GPNA.

Introduction

GPNA is a structural analog of glutamine and is primarily recognized for its inhibitory action on ASCT2, a key transporter of neutral amino acids, including glutamine, which is crucial for the metabolism of many cancer cells. While a valuable tool, the interpretation of experimental results using GPNA is often confounded by its interactions with other transporters. Emerging evidence demonstrates that GPNA also inhibits members of the SNAT and LAT families, which play critical roles in cellular nutrient uptake, signaling, and homeostasis.[1][2][3] Understanding these off-target effects is paramount for the accurate design and interpretation of studies in cancer biology, neuroscience, and metabolic research.

Off-Target Profile of GPNA Hydrochloride

GPNA has been shown to inhibit several members of the SNAT and LAT transporter families. The inhibition of these transporters can lead to a variety of cellular effects, including the disruption of amino acid homeostasis and the modulation of key signaling pathways.

Inhibition of SNAT Transporters

GPNA inhibits the sodium-dependent uptake of neutral amino acids mediated by SNAT transporters, including SNAT1 (SLC38A1), SNAT2 (SLC38A2), SNAT4 (SLC38A4), and SNAT5 (SLC38A5).[4] These transporters are responsible for the uptake of a wide range of small neutral amino acids, such as alanine, serine, and glutamine.

Inhibition of LAT Transporters

GPNA acts as a low-affinity, competitive inhibitor of System L amino acid transporters, which includes LAT1 (SLC7A5) and LAT2 (SLC7A8).[1][2][5] These transporters are crucial for the sodium-independent exchange of large neutral amino acids (LNAAs), such as leucine, isoleucine, and valine.

Quantitative Analysis of GPNA Inhibition

Precise inhibitory constants (IC₅₀ or Kᵢ) for GPNA against specific SNAT and LAT isoforms are not extensively reported in the literature, with most studies describing the inhibition as "low affinity." The available quantitative data for GPNA's primary target, ASCT2, and qualitative descriptions of its off-target interactions are summarized below.

| Transporter Family | Transporter Isoform | Cell Line / System | Inhibitory Concentration | Reference |

| Primary Target | ASCT2 (SLC1A5) | A549 cells | IC₅₀: ~250 µM | |

| ASCT2 (SLC1A5) | Cell-free assay | Kᵢ: 55 µM | ||

| Off-Target: SNAT | SNAT1, 2, 4, 5 | Various | "Inhibits" - specific values not reported | [4] |

| Off-Target: LAT | LAT1, LAT2 | Various | "Low affinity, competitive inhibitor" | [1][2][5] |

| System L | Hs683, HeLa, A549, MCF7, Huh7 | 3 mM GPNA inhibits Na⁺-independent leucine influx | [2] |

Table 1: Summary of this compound Inhibition Data

Signaling Pathways Affected by Off-Target Inhibition

The inhibition of SNAT and LAT transporters by GPNA can significantly impact downstream signaling pathways that are sensitive to intracellular amino acid levels.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by amino acids, particularly leucine. LAT1 is a key transporter of leucine into the cell. By inhibiting LAT1, GPNA can reduce intracellular leucine levels, leading to the inactivation of mTORC1 signaling.[1][2] This is characterized by decreased phosphorylation of mTORC1 substrates such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of SNAT2 has also been shown to impair mTORC1 signaling.

Amino Acid Stress Response (GCN2 Pathway)

Depletion of intracellular amino acids due to transporter inhibition can trigger the amino acid stress response, primarily mediated by the kinase General Control Nonderepressible 2 (GCN2). Uncharged tRNAs, which accumulate during amino acid scarcity, activate GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein synthesis but preferential translation of certain stress-responsive transcripts, such as Activating Transcription Factor 4 (ATF4).

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory effects of GPNA on SNAT and LAT transporters.

General Experimental Workflow

Radiolabeled Amino Acid Uptake Inhibition Assay

This protocol is adapted for determining the IC₅₀ of GPNA for LAT1-mediated leucine uptake.

Materials:

-

Cell line expressing the transporter of interest (e.g., HT-29 for LAT1, or engineered cell lines overexpressing specific SNAT or LAT isoforms).

-

Complete culture medium.

-

This compound.

-

[³H]-L-leucine (for LAT) or another appropriate radiolabeled substrate (e.g., [¹⁴C]-Methylaminoisobutyric acid (MeAIB) for SNATs).

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer.

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

Multi-well cell culture plates (e.g., 24-well).

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

GPNA Preparation: Prepare a stock solution of GPNA in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer to achieve the desired final concentrations.

-

Assay Initiation:

-

Wash the cell monolayer twice with pre-warmed HBSS.

-

Pre-incubate the cells with various concentrations of GPNA or vehicle control in HBSS for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

Substrate Uptake:

-

To each well, add HBSS containing the radiolabeled substrate (e.g., [³H]-L-leucine at a final concentration near its Kₘ) and the corresponding concentration of GPNA.

-

Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

-

Assay Termination:

-

Rapidly aspirate the uptake solution.

-

Wash the cells three times with ice-cold HBSS to remove extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each lysate to normalize the uptake data.

-

Plot the percentage of inhibition of substrate uptake versus the log of the GPNA concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTORC1 and GCN2 pathways following GPNA treatment.

Materials:

-

Cell line of interest.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-eIF2α, anti-eIF2α, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cultured cells with various concentrations of GPNA or vehicle control for a specified duration.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a valuable tool for studying ASCT2-mediated transport, but its utility is tempered by significant off-target effects on SNAT and LAT transporters. This guide highlights the known off-target interactions, provides a framework for their quantitative assessment, and details the downstream signaling consequences. Researchers using GPNA should exercise caution in interpreting their data and are encouraged to employ orthogonal approaches, such as genetic knockdown or the use of more specific inhibitors, to validate findings attributed solely to the inhibition of ASCT2. A thorough understanding of GPNA's polypharmacology is essential for its appropriate use in research and for the development of more selective therapeutic agents targeting amino acid transport.

References

- 1. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unipr.it [air.unipr.it]

The Impact of GPNA Hydrochloride on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-γ-glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely utilized chemical probe in the study of cellular metabolism, primarily recognized for its role as an inhibitor of amino acid transport. This technical guide provides an in-depth analysis of GPNA's mechanism of action, its multifaceted impact on cellular metabolic pathways, and detailed protocols for its experimental application. By inhibiting key amino acid transporters, GPNA disrupts cellular nutrient sensing and downstream signaling cascades, most notably the mTORC1 pathway, leading to significant alterations in cell growth, proliferation, and survival. Furthermore, its interaction with the enzyme γ-glutamyltransferase introduces an additional layer of complexity to its cytotoxic effects. This document serves as a comprehensive resource for researchers employing GPNA in their investigations, offering structured data, detailed methodologies, and visual representations of the underlying molecular processes.

Mechanism of Action: Inhibition of Amino Acid Transport

GPNA hydrochloride's primary mechanism of action is the competitive inhibition of several key amino acid transporters. This broad-spectrum inhibition disrupts the cellular uptake of crucial amino acids, thereby impacting a wide range of metabolic processes.

Target Transporters

GPNA has been demonstrated to inhibit the following families of amino acid transporters:

-

Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5): A sodium-dependent transporter responsible for the uptake of neutral amino acids, most notably glutamine. GPNA is widely used as an inhibitor of ASCT2[1].

-

Sodium-coupled Neutral Amino Acid Transporters (SNATs; SLC38 family): This family includes SNAT1, -2, -4, and -5, which are also sodium-dependent transporters for a variety of neutral amino acids[1].

-

L-type Amino Acid Transporters (LATs; SLC7 family): GPNA inhibits the sodium-independent system L transporters, LAT1 and LAT2, which are crucial for the transport of large neutral amino acids, including essential amino acids like leucine[2][3][4].

Quantitative Inhibition Data

The inhibitory potency of GPNA varies between different transporters and cell lines. The following table summarizes the available quantitative data on GPNA's inhibitory activity.

| Transporter | Cell Line | IC50 | Ki | Inhibition Type | Reference |

| ASCT2 | A549 | ~250 µM | - | - | [1] |

| System L | Hs683 | - | - | Competitive | [2] |

Note: Comprehensive quantitative data for all target transporters across various cell lines remains an area of active investigation.

Impact on Cellular Metabolism and Signaling

The inhibition of amino acid transport by GPNA triggers a cascade of downstream effects, significantly altering cellular metabolism and key signaling pathways.

Inhibition of the mTORC1 Signaling Pathway

A primary consequence of GPNA-mediated inhibition of amino acid uptake, particularly of leucine and glutamine, is the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway[2][3]. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on amino acid availability.

The logical flow of this inhibition can be visualized as follows:

Diagram of GPNA-induced mTORC1 inhibition.

Metabolic Reprogramming

By limiting the intracellular pool of key amino acids like glutamine, GPNA can induce significant metabolic reprogramming. Glutamine is a crucial anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Inhibition of glutamine uptake can therefore lead to:

-

Decreased TCA cycle intermediates.

-

Reduced biosynthesis of non-essential amino acids.

-

Impaired nucleotide and fatty acid synthesis.

-

Alterations in cellular redox balance.

The Role of γ-Glutamyltransferase (GGT)

GPNA is a known substrate for the cell-surface enzyme γ-glutamyltransferase (GGT)[1]. The enzymatic hydrolysis of GPNA by GGT yields L-glutamic acid and the cytotoxic metabolite p-nitroaniline (PNA).

Metabolism of GPNA by GGT.

The expression level of GGT on the cell surface can therefore significantly influence the cytotoxic effects of GPNA, independent of its effects on amino acid transport.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular metabolism.

Radiolabeled Amino Acid Uptake Assay

This assay is used to quantify the inhibition of amino acid transport by GPNA.

Workflow:

Workflow for a radiolabeled amino acid uptake assay.

Methodology:

-

Cell Culture: Plate cells at a desired density in multi-well plates and grow to confluency.

-

Preparation: On the day of the assay, wash cells twice with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Pre-incubation: Pre-incubate the cells for 15-30 minutes at 37°C in the assay buffer with or without varying concentrations of this compound.

-

Uptake Initiation: Start the uptake by adding the assay buffer containing a known concentration of the radiolabeled amino acid (e.g., [³H]-leucine or [¹⁴C]-glutamine).

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure initial rates of transport.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

Western Blot Analysis of mTORC1 Signaling

This protocol is used to assess the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).

Methodology:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1-3 mM) for a specified duration (e.g., 1-24 hours). A positive control (e.g., rapamycin) and a vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

γ-Glutamyltransferase (GGT) Activity Assay

This colorimetric assay measures the activity of GGT by detecting the production of p-nitroaniline from the hydrolysis of GPNA.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing a glycylglycine acceptor and a solution of GPNA substrate.

-

Sample Preparation: Prepare cell lysates or use serum samples.

-

Assay Procedure:

-

Add the sample to a 96-well plate.

-

Initiate the reaction by adding the GPNA substrate solution.

-

Incubate at 37°C.

-

-

Measurement: Measure the increase in absorbance at 405-418 nm over time, which corresponds to the production of p-nitroaniline[5][6][7][8].

-

Calculation: Calculate the GGT activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.

Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of GPNA or its metabolite, p-nitroaniline, on cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or p-nitroaniline. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm[9][10][11].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the intricate roles of amino acid transport and metabolism in cellular physiology and disease. Its ability to inhibit a range of amino acid transporters provides a powerful means to probe the consequences of nutrient deprivation on critical signaling pathways such as mTORC1. However, researchers must consider its off-target effects and its metabolism by GGT when interpreting experimental results. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and reproducible use of GPNA in metabolic research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers [mdpi.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolabo.fr [biolabo.fr]

- 7. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for Measuring Glutamine Uptake Using GPNA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a crucial nutrient for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. The transport of glutamine across the cell membrane is a critical step in its utilization and is primarily mediated by the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5. L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a widely used inhibitor of ASCT2 and serves as a valuable tool to investigate the role of glutamine uptake in various cellular processes, including cancer cell proliferation, metabolism, and signaling.[1][2] This document provides detailed protocols for measuring glutamine uptake using GPNA hydrochloride, along with data presentation guidelines and visualizations of relevant signaling pathways.

Principle of the Assay